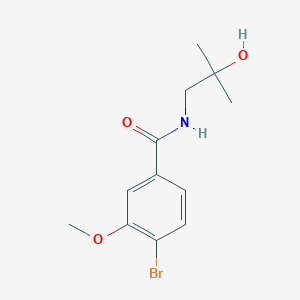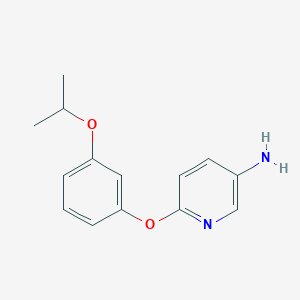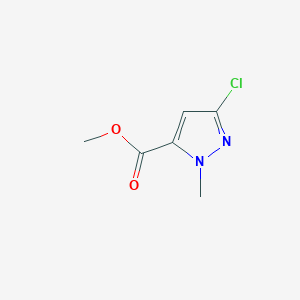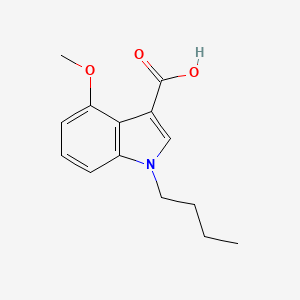![molecular formula C8H16ClN B1403189 Spiro[2.5]octan-5-amine hydrochloride CAS No. 1228449-89-5](/img/structure/B1403189.png)
Spiro[2.5]octan-5-amine hydrochloride
Descripción general
Descripción
Spiro[2.5]octan-5-amine hydrochloride is a chemical compound with the CAS Number: 1228449-89-5 . It has a molecular weight of 161.67 .
Molecular Structure Analysis
The IUPAC name for this compound is spiro [2.5]oct-5-ylamine hydrochloride . The InChI code is 1S/C8H15N.ClH/c9-7-2-1-3-8 (6-7)4-5-8;/h7H,1-6,9H2;1H .Aplicaciones Científicas De Investigación
Antiviral Applications
- Influenza A Virus Treatment : N-substituted bicyclo[3.2.1]octane-3-spiro-3'-pyrrolidine hydrochlorides, similar in structure to Spiro[2.5]octan-5-amine hydrochloride, have shown activity against influenza A viruses, comparable to 1-adamantanamine hydrochloride, as revealed by in vitro assays (de la Cuesta, Ballesteros, & Trigo, 1984).
Mechanistic Insights in Biochemical Processes
- Cytochrome P450 Enzymes : Spiro[2.5]octane has been used to investigate the mechanisms of hydrocarbon hydroxylation by mammalian and bacterial cytochrome P450 enzymes. This research provides insights into the radical intermediate processes of these enzymes (Auclair et al., 2002).
Chemical Synthesis and Materials Science
- Synthesis of Novel Compounds : Research includes the synthesis of novel derivatives of hexachlorocyclotriphosphazene with difunctional primary amines, leading to a range of structural types including spiro derivatives. These compounds have potential applications in materials science (Türe, Silah, & Tuna, 2020).
- Development of Transparent Polyimides : Novel polyimides derived from a spiro(fluorene-9,9′-xanthene) skeleton, which include spiro structures in their molecular design, have been developed. These polyimides exhibit high organosolubility, optical transparency, and excellent thermal stability, suggesting applications in electronics and materials science (Zhang et al., 2010; Shu-jiang et al., 2011).
Conformational Analysis
- Microwave Spectroscopy : Studies involving 1-oxa-spiro[2.5]octane, a compound structurally related to this compound, utilized microwave spectroscopy and molecular mechanics calculations to determine the gas-phase structure of the molecule (Boulebnane, Roussy, & Iratçabal, 1988).
Pharmaceutical Research
- Development of α7 Nicotinic Receptor Agonists : Spiro compounds, including spiroidates containing quinuclidine, have been investigated as partial agonists for the α7 nicotinic acetylcholine receptor, with potential therapeutic applications in improving cognition and memory (Hill et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
spiro[2.5]octan-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-2-1-3-8(6-7)4-5-8;/h7H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKARISDTSFCQGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)





![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)



